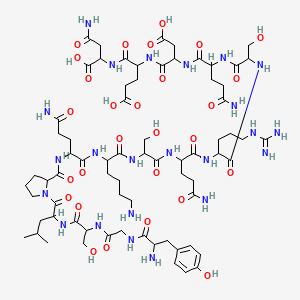

(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH is a useful research compound. Its molecular formula is C71H113N23O28 and its molecular weight is 1736.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) , a peptide derived from guinea pig myelin basic protein (MBP), plays a significant role in understanding demyelinating diseases, particularly multiple sclerosis (MS). This article explores its biological activity, mechanisms of action, and implications in autoimmune responses.

Overview of Myelin Basic Protein

Myelin basic protein is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. The specific fragment (68-84) has been studied for its encephalitogenic properties, meaning it can induce autoimmune responses leading to demyelination.

- Encephalitogenicity : The removal of glycine at position 77 and histidine at position 78 in the MBP sequence significantly alters its ability to induce experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that these modifications reduce the peptide's encephalitogenic potential by altering T-cell activation pathways .

- Immune Response : The peptide has been shown to elicit both cellular and humoral immune responses. In studies involving guinea pigs, immunization with this peptide resulted in the production of antibodies against MBP, contributing to the understanding of MS pathogenesis .

- Binding Properties : The peptide exhibits binding affinity for negatively charged lipids on oligodendrocyte membranes, which is essential for the adhesion processes in myelination. This interaction suggests a dual role in both myelination and immune response modulation .

Case Studies and Experimental Data

- Experimental Autoimmune Encephalomyelitis (EAE) : In EAE models using guinea pigs and Lewis rats, immunization with (Des-Gly77,Des-His78)-MBP led to varying degrees of demyelination depending on the specific amino acid sequence used. The alteration of key residues significantly impacted the severity and onset of symptoms .

- Antibody Production : Studies have demonstrated that animals exposed to this peptide develop antibodies that cross-react with native MBP, indicating a potential mechanism for autoimmunity in MS .

- Genetic Studies : Genetic predispositions linked to MBP have been explored, showing that certain alleles may increase susceptibility to autoimmune reactions against MBP .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Autoimmune Disease Research

The peptide has been extensively studied for its role in experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that it regulates T cell responses associated with EAE, highlighting its potential as a target for therapeutic interventions aimed at modulating immune responses .

Table 1: Summary of Key Studies on EAE and MBP Peptides

Immunotherapy Development

The peptide's ability to induce specific immune responses makes it a candidate for developing immunotherapies for MS. Altered peptide ligands have been designed to promote tolerance rather than an inflammatory response in susceptible individuals .

Case Study: Clinical Trials

A notable study involved administering altered peptides to MS patients, aiming to induce immune tolerance. However, the trial faced challenges due to adverse reactions, emphasizing the need for careful patient selection and monitoring .

Neuroprotective Studies

Research has indicated that MBP peptides could play a role in neuroprotection by influencing signaling pathways involved in neuronal health and myelination processes. The interaction of MBP with cytoskeletal elements suggests it may help maintain oligodendrocyte function under stress conditions .

Propiedades

IUPAC Name |

4-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVJYNCPHLNVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H113N23O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1736.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.